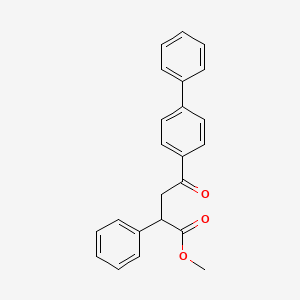![molecular formula C19H24O5 B14723925 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene CAS No. 10548-80-8](/img/structure/B14723925.png)
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is an organic compound with a complex structure that includes multiple methoxy groups and a phenoxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with a suitable alkylating agent, followed by further functionalization to introduce the methoxy and phenoxy groups. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving high efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: This compound has a similar structure but lacks the phenoxypropyl side chain.
1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: This compound has a methoxyvinyl group instead of the phenoxypropyl side chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the aromatic ring.
Uniqueness
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is unique due to its specific combination of methoxy and phenoxypropyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
10548-80-8 |
|---|---|
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene |
InChI |
InChI=1S/C19H24O5/c1-13(24-17-9-7-6-8-15(17)20-2)19(23-5)14-10-11-16(21-3)18(12-14)22-4/h6-13,19H,1-5H3 |
Clave InChI |
VLFSRZVJKUYYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC)OC)OC)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


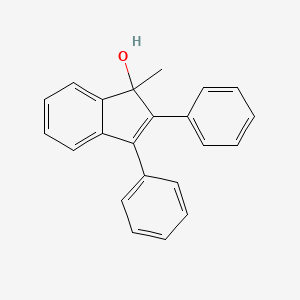
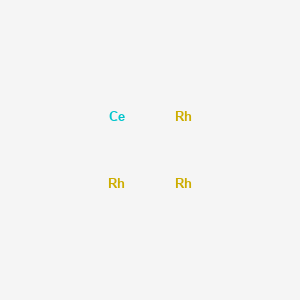
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
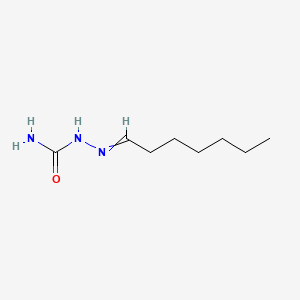
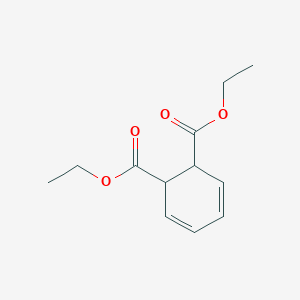
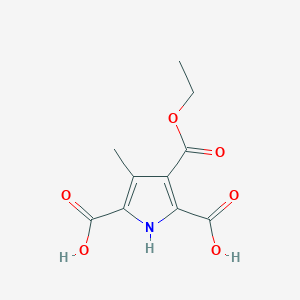
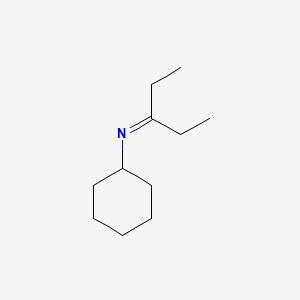
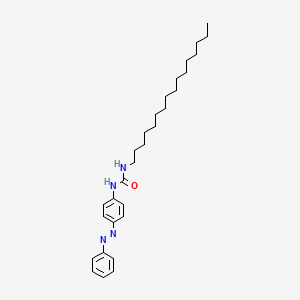
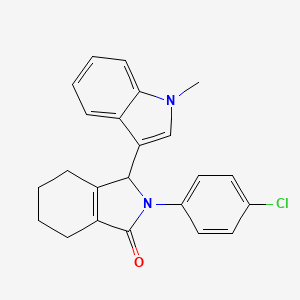

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)

